![molecular formula C17H18N2O B2721126 4-(Benzyloxy)-1H-indole-3-ethanamine CAS No. 109249-04-9](/img/structure/B2721126.png)
4-(Benzyloxy)-1H-indole-3-ethanamine
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Description
4-(Benzyloxy)-1H-indole-3-ethanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 4-Benzyloxytryptamine or 4-BOT, and it is a derivative of serotonin.
Scientific Research Applications
- Background : Fluorinated heterocycles play a crucial role in drug development, with approximately 20% of anticancer and antibiotic drugs containing fluorine atoms .
- Research Findings : 4-benzyloxytryptamine and its derivatives have been investigated for their in vitro and in vivo anticancer activities. Some compounds exhibit potency comparable to or even surpassing reference drugs. Importantly, they often demonstrate reduced cytotoxicity in non-cancerous cell lines, indicating a promising safety profile .
- Research Insights : 4-benzyloxytryptamine derivatives have demonstrated antimicrobial efficacy. Researchers have explored their potential as lead structures for drug design, emphasizing the impact of electron-donating or electron-withdrawing substituents on activity .
- Applications : It participates in the synthesis of various compounds, including bis(4-benzyloxyphenoxy)phenyl phosphine oxide and hetaryl-azophenol dyes via heterocyclic amines .
- Research Example : 4-benzyloxy-3-methoxybenzaldehyde, a derivative of 4-benzyloxytryptamine, was used in the enantioselective total synthesis of (-)-talaumidin, a neurotrophic compound .
- Inhibitory Effect : A specific 4-benzyloxytryptamine derivative exhibited potent tyrosinase inhibition, making it a potential candidate for depigmenting agents .
Anticancer Properties
Antimicrobial Activity
Synthetic Chemistry
Neuroscience Research
Tyrosinase Inhibition
Chalcone Derivatives
properties
IUPAC Name |
2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-10-9-14-11-19-15-7-4-8-16(17(14)15)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDRYRLZDHZMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1H-indole-3-ethanamine | |
CAS RN |
109249-04-9 |
Source
|
Record name | 2-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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